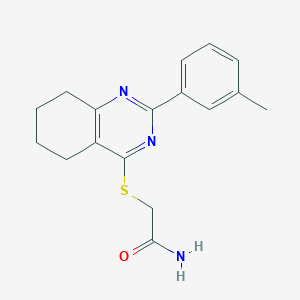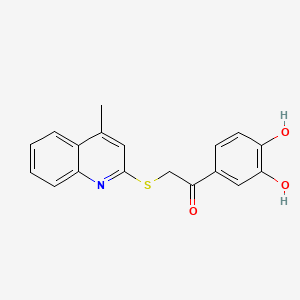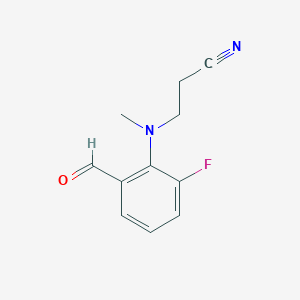![molecular formula C13H16FNO2 B6635877 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)
3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde, also known as FCMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FCMA is a derivative of benzaldehyde, which is a common building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde is not fully understood, but it is thought to involve the inhibition of key enzymes or proteins involved in disease pathways. For example, 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease.
Biochemical and Physiological Effects:
3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has been shown to have a range of biochemical and physiological effects, depending on the specific disease model or cell type being studied. In cancer cells, 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease models, 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to contribute to the development of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde is its potent cytotoxicity against cancer cells, which makes it a promising candidate for further development as an anticancer drug. Another advantage is its fluorescent properties, which make it useful for imaging applications. However, one limitation of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde is its relatively low yield and purity, which can make it difficult to work with in large-scale experiments.
Orientations Futures
There are several future directions for research on 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde. One direction is to further investigate its potential as an anticancer drug, and to optimize its structure for improved potency and selectivity. Another direction is to explore its potential as a fluorescent probe for imaging applications, and to develop new imaging techniques based on its properties. Additionally, further research is needed to fully understand the mechanism of action of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde, and to identify the specific enzymes or proteins that it targets in disease pathways.
Méthodes De Synthèse
The synthesis of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde involves the reaction of 3-fluoro-2-nitrobenzaldehyde with cyclobutanol, followed by reduction with sodium borohydride and reaction with methylamine. The final product is obtained after purification through column chromatography. The yield of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde is typically around 50%, and the purity can be further improved through recrystallization.
Applications De Recherche Scientifique
3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has been studied for its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. It has been shown to have potent cytotoxicity against cancer cells in vitro, and to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has also been studied for its potential as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
3-fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-15(7-9-5-11(17)6-9)13-10(8-16)3-2-4-12(13)14/h2-4,8-9,11,17H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIZRKKMQUPGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC(C1)O)C2=C(C=CC=C2F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)
![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)


![2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid](/img/structure/B6635885.png)
![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)